

# Application Notes and Protocols for Measuring DGN462-Conjugate Binding Affinity Using FACS

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DGN462** is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxic compounds.[1][2] It is utilized as a payload in antibodydrug conjugates (ADCs), which are designed to deliver highly potent cytotoxic agents specifically to cancer cells expressing a particular surface antigen.[3][4] A notable example is huB4-**DGN462**, an ADC that targets the CD19 antigen present on various B-cell malignancies. [1][3][5][6]

This document provides a detailed protocol for determining the binding affinity of a **DGN462**-containing ADC, such as huB4-**DGN462**, to its target receptor on the cell surface using Fluorescence-Activated Cell Sorting (FACS).[1] It is important to note that FACS is a method for analyzing cell surface interactions.[7][8][9][10] Therefore, this protocol is designed to measure the binding affinity of the entire ADC to its cell surface receptor (e.g., huB4-**DGN462** to CD19) and not the binding of the small molecule **DGN462** to its intracellular target, DNA.

## **Principle of the Assay**

The binding affinity of a ligand (in this case, the **DGN462**-ADC) to its receptor on the surface of a cell is quantified by determining the equilibrium dissociation constant (Kd).[8] A lower Kd value signifies a higher binding affinity.[8] This is achieved through a saturation binding experiment where cells expressing the target antigen are incubated with increasing



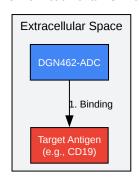
concentrations of the ADC. The amount of bound ADC is then detected using a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC. The Median Fluorescence Intensity (MFI) of the cell population, as measured by a flow cytometer, is proportional to the amount of bound ADC. By plotting the MFI against the ADC concentration, a saturation curve can be generated, from which the Kd can be calculated using non-linear regression.[11]

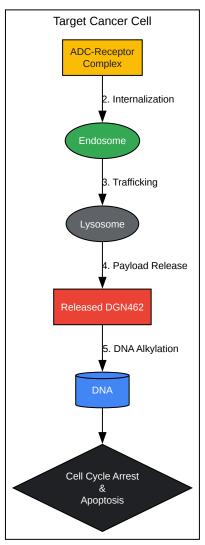
## **Signaling Pathway and Mechanism of Action**

The following diagram illustrates the general mechanism of action for a **DGN462**-containing ADC.



#### Mechanism of Action of a DGN462-ADC





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Caption: Mechanism of action of a DGN462-ADC.



## **Experimental Protocol**

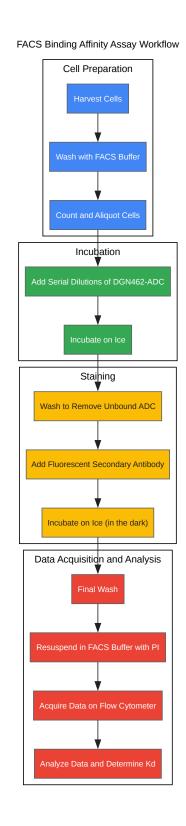
This protocol is adapted from methodologies used for determining the binding affinity of antibodies and ADCs to cell surface receptors.[1][8]

## **Materials and Reagents**

- Cells: A cell line endogenously expressing the target antigen (e.g., Ramos cells for CD19).[1]
- DGN462-ADC: The antibody-drug conjugate with DGN462 as the payload (e.g., huB4-DGN462).
- Unconjugated Antibody: The corresponding antibody without the DGN462 payload for control experiments (optional).
- Secondary Antibody: A fluorescently labeled antibody that specifically binds to the Fc region of the ADC's antibody (e.g., FITC-conjugated anti-human IgG).
- FACS Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide.
- Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
- FACS tubes
- · Flow cytometer

## **Experimental Workflow**





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Caption: Workflow for the FACS-based binding affinity assay.



#### **Step-by-Step Procedure**

- Cell Preparation:
  - Harvest cells during their logarithmic growth phase.
  - Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
  - Count the cells and adjust the concentration to 2 x 10<sup>6</sup> cells/mL in cold FACS buffer.
  - Aliquot 100  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) into each FACS tube.
- Saturation Binding:
  - Prepare a serial dilution of the **DGN462**-ADC in cold FACS buffer. The concentration range should span from well below to well above the expected Kd. A typical range might be from 0.01 nM to 100 nM.
  - $\circ$  Add 100  $\mu$ L of each ADC dilution to the respective tubes containing the cells. Include a tube with no ADC as a negative control.
  - Incubate the tubes on ice for 1-2 hours with occasional gentle mixing to allow the binding to reach equilibrium.
- Secondary Antibody Staining:
  - Wash the cells twice with 1 mL of cold FACS buffer to remove unbound DGN462-ADC.
  - Prepare the fluorescently labeled secondary antibody at its optimal concentration in cold FACS buffer.
  - Resuspend the cell pellets in 100 μL of the secondary antibody solution.
  - Incubate the tubes on ice for 30-60 minutes, protected from light.
- Data Acquisition:



- Wash the cells twice with 1 mL of cold FACS buffer to remove unbound secondary antibody.
- $\circ$  Resuspend the final cell pellet in 300-500  $\mu L$  of cold FACS buffer containing a viability dye like Propidium Iodide (PI).
- Acquire the data on a flow cytometer, collecting at least 10,000 events for the live cell population.

#### Data Analysis:

- Gate on the live, single-cell population using forward scatter, side scatter, and the viability dye signal.
- For each concentration of the **DGN462**-ADC, determine the Median Fluorescence Intensity (MFI) of the live cell population.
- Subtract the MFI of the negative control (no ADC) from all other MFI values to correct for background fluorescence.
- Plot the background-subtracted MFI (Y-axis) against the concentration of the DGN462-ADC (X-axis).
- Use a non-linear regression model for one-site specific binding in a statistical software package (e.g., GraphPad Prism) to fit the data and determine the Kd and Bmax (maximum binding). The equation is: Y = (Bmax \* X) / (Kd + X).

#### **Data Presentation**

Quantitative data from the binding affinity measurements should be summarized in a clear and structured table.



DGN462- Conjugate	Target Cell Line	Target Antigen	Kd (nM)	Bmax (MFI)
huB4-DGN462	Ramos	CD19	Calculated Value	Calculated Value
Control ADC	Ramos	N/A	No Specific Binding	N/A
huB4-DGN462	CD19-negative cell line	CD19	No Specific Binding	N/A

Note: The Kd value represents the concentration of the ADC required to achieve 50% of the maximum binding (Bmax).

## Conclusion

This protocol provides a robust framework for measuring the binding affinity of **DGN462**-containing ADCs to their specific cell surface targets using flow cytometry. Accurate determination of the binding affinity is a critical step in the preclinical characterization and development of novel ADCs, providing valuable insights into their potency and specificity. Following this detailed methodology will enable researchers to generate reliable and reproducible binding data for their drug development programs.

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